molecular formula C17H13NO4 B12895863 1-Benzyl-1H-indole-2,3-dicarboxylic acid CAS No. 121195-60-6

1-Benzyl-1H-indole-2,3-dicarboxylic acid

Cat. No.: B12895863
CAS No.: 121195-60-6
M. Wt: 295.29 g/mol
InChI Key: QHSDWBPHKRGEBW-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-2,3-dicarboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

The synthesis of 1-Benzyl-1H-indole-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzylindole with diethyl oxalate in the presence of a base, followed by hydrolysis to yield the desired dicarboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-1H-indole-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic groups to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-Benzyl-1H-indole-2,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indole-2,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes, affecting cellular functions .

Comparison with Similar Compounds

1-Benzyl-1H-indole-2,3-dicarboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its dual carboxylic acid groups, which provide additional sites for chemical modification and potential biological interactions.

Properties

CAS No.

121195-60-6

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

1-benzylindole-2,3-dicarboxylic acid

InChI

InChI=1S/C17H13NO4/c19-16(20)14-12-8-4-5-9-13(12)18(15(14)17(21)22)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)(H,21,22)

InChI Key

QHSDWBPHKRGEBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C(=O)O

Origin of Product

United States

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